molecular formula C11H15NO3 B583032 1-Tert-butoxy-4-methyl-2-nitrobenzene CAS No. 142596-55-2

1-Tert-butoxy-4-methyl-2-nitrobenzene

Cat. No.: B583032
CAS No.: 142596-55-2
M. Wt: 209.245
InChI Key: YFDINFAXPXAYFW-UHFFFAOYSA-N
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Description

1-Tert-butoxy-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C11H15NO3. It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, a tert-butoxy group at the first position, and a methyl group at the fourth position. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tert-butoxy-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving nitration, alkylation, and etherification reactions. One common method involves the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then subjected to alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butoxy-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 1-tert-butoxy-4-methyl-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-tert-butoxy-4-carboxy-2-nitrobenzene.

Scientific Research Applications

1-Tert-butoxy-4-methyl-2-nitrobenzene is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: In the development of new drugs and therapeutic agents.

    Material Science: As a precursor for the synthesis of polymers and advanced materials.

    Biological Studies: In the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-tert-butoxy-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Tert-butoxy-4-nitrobenzene: Lacks the methyl group at the fourth position.

    4-Methyl-2-nitrophenol: Lacks the tert-butoxy group at the first position.

    1-Tert-butoxy-2-nitrobenzene: Lacks the methyl group at the fourth position.

Uniqueness

1-Tert-butoxy-4-methyl-2-nitrobenzene is unique due to the presence of both the tert-butoxy and methyl groups, which influence its chemical reactivity and applications. The combination of these functional groups makes it a versatile compound in organic synthesis and scientific research.

Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxy]-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8-5-6-10(15-11(2,3)4)9(7-8)12(13)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDINFAXPXAYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702577
Record name 1-tert-Butoxy-4-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142596-55-2
Record name 1-tert-Butoxy-4-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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